molecular formula C20H14IN3O B2809283 N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-IODOBENZAMIDE CAS No. 429650-63-5

N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-IODOBENZAMIDE

Cat. No.: B2809283
CAS No.: 429650-63-5
M. Wt: 439.256
InChI Key: CKKZPUNTJXGVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-IODOBENZAMIDE is a complex organic compound that features an imidazo[1,2-a]pyridine moiety linked to a phenyl ring, which is further connected to an iodinated benzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-IODOBENZAMIDE typically involves multistep organic reactions. One common method includes the condensation of 2-aminopyridine derivatives with α-bromocarbonyl compounds in neutral or weakly basic organic solvents at elevated temperatures. This reaction forms the imidazo[1,2-a]pyridine core, which is then further functionalized through various substitution reactions to introduce the phenyl and iodobenzamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-IODOBENZAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodinated benzamide group allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-IODOBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-IODOBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to the modulation of cellular processes, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide: Similar structure but with a sulfonamide group instead of an iodobenzamide.

    2-(4-imidazo[1,2-a]pyridin-2-ylphenyl)propanoic acid: Contains a propanoic acid group instead of an iodobenzamide.

    N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide: Features a methoxybenzamide group instead of an iodobenzamide.

Uniqueness

N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-IODOBENZAMIDE is unique due to the presence of the iodinated benzamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14IN3O/c21-17-6-2-1-5-16(17)20(25)22-15-10-8-14(9-11-15)18-13-24-12-4-3-7-19(24)23-18/h1-13H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKZPUNTJXGVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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